Chloro(methyl)diphenylsilane
Overview
Description
It is a colorless to light yellow liquid that is primarily used in organic synthesis and as an intermediate in the production of various silicon-based materials . This compound is known for its reactivity with water and other protic solvents, making it a valuable reagent in chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloro(methyl)diphenylsilane can be synthesized through the reaction of diphenylmethylsilane with chlorine gas. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The general reaction is as follows:
(C₆H₅)₂SiHCH₃ + Cl₂ → (C₆H₅)₂SiClCH₃ + HCl
This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions with moisture .
Industrial Production Methods: In industrial settings, the production of this compound involves the chlorination of diphenylmethylsilane in the presence of a catalyst. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: Chloro(methyl)diphenylsilane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and water, leading to the formation of corresponding silyl ethers, silylamines, and silanols.
Hydrolysis: The compound reacts rapidly with water to produce diphenylmethylsilanol and hydrochloric acid.
Reduction: It can be reduced to diphenylmethylsilane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Alcohols and Amines: These nucleophiles react with this compound under mild conditions to form silyl ethers and silylamines, respectively.
Water: Hydrolysis occurs readily at room temperature, producing silanol and hydrochloric acid.
Reducing Agents: Lithium aluminum hydride is commonly used for the reduction of this compound to diphenylmethylsilane.
Major Products Formed:
Silyl Ethers: Formed from the reaction with alcohols.
Silylamines: Formed from the reaction with amines.
Silanols: Formed from hydrolysis with water.
Scientific Research Applications
Chloro(methyl)diphenylsilane has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent for the protection of hydroxyl groups in organic synthesis.
Material Science: The compound is employed in the synthesis of silicon-based materials with unique properties such as conductivity, thermal stability, and optical characteristics.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: Used in the production of agrochemical intermediates and active ingredients
Mechanism of Action
The mechanism of action of chloro(methyl)diphenylsilane involves its reactivity with nucleophiles. The silicon-chlorine bond is highly reactive, allowing the compound to undergo substitution reactions with various nucleophiles. This reactivity is attributed to the partial positive charge on the silicon atom, which makes it susceptible to nucleophilic attack. The resulting products, such as silyl ethers and silylamines, are formed through the replacement of the chlorine atom with the nucleophile .
Comparison with Similar Compounds
Chloro(methyl)diphenylsilane can be compared with other similar organosilicon compounds, such as:
Chloro(dimethyl)phenylsilane: This compound has two methyl groups and one phenyl group attached to the silicon atom, making it less bulky compared to this compound.
Chlorodiphenylsilane: Lacks the methyl group, resulting in different reactivity and applications.
Chlorotriphenylsilane: Contains three phenyl groups, making it more sterically hindered and less reactive towards nucleophiles
This compound is unique due to its specific combination of phenyl and methyl groups, which impart distinct reactivity and properties compared to other organosilicon compounds .
Properties
IUPAC Name |
chloro-methyl-diphenylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClSi/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZNZOXALZKPEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027116 | |
Record name | Chloro(methyl)diphenylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3027116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144-79-6 | |
Record name | Chloro(methyl)diphenylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloromethyldiphenylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyldiphenylchlorosilane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93961 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chloro(methyl)diphenylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3027116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloro(methyl)diphenylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.127 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Chloro(methyl)diphenylsilane in porphyrin synthesis, and how does its structure contribute to its function?
A1: In this research [], this compound acts as a silylating agent. It reacts with the hydroxyl groups of tetrahydroxylphenylporphyrin to form siloxyphenyl porphyrin derivatives. The structure of this compound, with its reactive chlorine atom, enables this reaction. The two phenyl groups and one methyl group attached to the silicon atom introduce steric hindrance and electronic effects, potentially influencing the reactivity and properties of the final porphyrin derivative.
Q2: How does the incorporation of this compound affect the properties of the resulting porphyrin derivatives?
A2: The study [] investigates how the different silyl groups, including the one introduced by this compound, impact the solubility and spectroscopic properties of the porphyrin derivatives. The authors observed changes in the UV-Vis and fluorescence spectra depending on the specific silyl group and the central metal ion in the porphyrin ring. While the exact impact of this compound is not explicitly discussed, this highlights its potential to modify the photophysical properties of porphyrins, which are crucial for applications like photodynamic therapy and solar cells.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.